molecular formula C₁₅H₁₃D₃O₂ B1154833 4-Benzyloxy-3-methoxy-toluene-d3

4-Benzyloxy-3-methoxy-toluene-d3

Cat. No.: B1154833
M. Wt: 231.3
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-methoxy-toluene-d3 is a deuterium-labelled aromatic compound serving as a critical stable isotope reagent in chemical and pharmaceutical research. This compound is specifically designed for use as an intermediate in the preparation of deuterated catecholamine derivatives and fungicides for agricultural purposes, providing essential internal standards for analytical methods . As a high-purity analytical standard for HPLC and LC-MS applications, this deuterated product enables reliable quantification and metabolic studies by mitigating interference from endogenous compounds . The incorporation of three deuterium atoms (D3) offers distinct advantages in mass spectrometry, facilitating the tracking of molecular pathways and degradation products with high precision. Researchers utilize this labelled compound to advance the development of novel active ingredients and to support robust quality control protocols in industrial and academic settings. Please note: This product is categorized as For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

Molecular Formula

C₁₅H₁₃D₃O₂

Molecular Weight

231.3

Synonyms

2-Methoxy-4-methyl-1-(phenylmethoxy)benzene-d3

Origin of Product

United States

Purity Assessment and Isotopic Enrichment Determination in Synthesized Material

Purity Assessment by Chromatography

The chemical purity of the synthesized compound is determined using high-performance liquid chromatography (HPLC) and gas chromatography (GC). These techniques separate the target compound from any residual starting materials, reagents, or by-products.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 column with a mobile phase gradient, often consisting of acetonitrile (B52724) and water. A UV detector is used to monitor the elution of the compound. A single sharp peak at the expected retention time indicates a high degree of chemical purity.

Gas Chromatography (GC): GC analysis is also suitable for assessing the purity of this volatile compound. The sample is injected into a GC equipped with a capillary column and a Flame Ionization Detector (FID). The oven temperature is programmed to ramp up to ensure the separation of all components. The purity is calculated from the relative peak areas in the resulting chromatogram.

Table 1: Typical Chromatographic Conditions for Purity Assessment

TechniqueColumnMobile Phase/Carrier GasDetectorTypical Purity Result
HPLCReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Gradient of Acetonitrile and WaterUV (e.g., at 270 nm)>99%
GCCapillary column (e.g., HP-5, 30 m x 0.25 mm)Helium or NitrogenFID>99%

Isotopic Enrichment Determination

The isotopic enrichment and the position of the deuterium (B1214612) label are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry is a primary tool for determining the molecular weight of the synthesized compound and for quantifying the level of deuterium incorporation. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The analysis of the molecular ion peak cluster allows for the calculation of isotopic enrichment.

The mass spectrum will show a series of peaks corresponding to the unlabeled compound (d₀), and the various deuterated isotopologues (d₁, d₂, d₃). The relative intensities of these peaks are used to calculate the percentage of the desired d₃ compound.

Table 2: Hypothetical Mass Spectrometry Data for Isotopic Enrichment

Isotopologuem/z (Monoisotopic)Relative Intensity (%)Deuterium Content
d₀ (unlabeled)228.11<1.00%
d₁229.12<1.5Trace
d₂230.12<2.0Trace
d₃231.13>95>98%

NMR spectroscopy provides definitive structural confirmation and verifies the site of deuteration.

Deuterium (²H) NMR: Deuterium NMR is used to directly observe the incorporated deuterium atoms. wikipedia.org A single resonance in the ²H NMR spectrum in the region expected for a methoxy (B1213986) group (around 3.8-3.9 ppm) provides conclusive evidence that the deuterium has been incorporated at the desired position. magritek.com The resolution in ²H NMR is lower than in ¹H NMR, but it is highly effective for confirming the presence and location of the label. wikipedia.org

Table 3: Expected NMR Data for this compound

TechniqueExpected Chemical Shifts (δ, ppm)Interpretation
¹H NMR~7.3-7.5 (m, 5H)Protons of the benzyl (B1604629) group phenyl ring
~6.7-6.9 (m, 3H)Protons of the toluene (B28343) ring
~5.1 (s, 2H)Benzylic protons (-CH₂-)
~2.2 (s, 3H)Methyl group protons on the toluene ring
²H NMR~3.8Deuterium signal of the -OCD₃ group

Advanced Analytical Methodologies and Applications of 4 Benzyloxy 3 Methoxy Toluene D3

Role as a Stable Isotope-Labeled Internal Standard in Quantitative Chemical Analysis

The primary application of 4-Benzyloxy-3-methoxy-toluene-d3 lies in its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative chemical analysis. ontosight.ainih.govresearchgate.netacs.org An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations during the analytical process. scioninstruments.comnebiolab.comyoutube.com SIL-IS are considered the gold standard because their physical and chemical properties are nearly identical to the analyte of interest, the only significant difference being their mass. tum.denih.gov

Principles of Stable Isotope Dilution Assays (SIDA) in Research

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. ontosight.aitum.de This labeled compound, in this case, this compound, serves as an internal standard. The fundamental principle of SIDA is based on the measurement of the ratio of the signal from the naturally occurring analyte (unlabeled) to the signal from the spiked isotope-labeled internal standard. ontosight.ai Since the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation (e.g., extraction, derivatization) and analysis, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. researchgate.nettum.de This allows the initial concentration of the analyte to be determined with high accuracy and precision, as the ratio of the two species remains constant regardless of sample loss or volume variations. ontosight.aiscioninstruments.com

Advantages of Deuterated Internal Standards in Correcting Matrix Effects and Instrument Variability

One of the most significant challenges in quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." This phenomenon occurs when components of the sample matrix other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the analyte signal and, consequently, inaccurate quantification. clearsynth.comscioninstruments.com Deuterated internal standards, such as this compound, are highly effective in mitigating these effects. clearsynth.comnih.gov

Because the deuterated standard co-elutes with the unlabeled analyte and has virtually the same ionization efficiency, it experiences the same matrix effects. texilajournal.comaptochem.com By calculating the ratio of the analyte to the internal standard, these interferences are effectively canceled out, leading to more accurate and reliable results. scioninstruments.comclearsynth.com

Furthermore, deuterated standards compensate for instrument variability. scioninstruments.comnih.gov Fluctuations in instrument performance, such as changes in detector response or injection volume, affect both the analyte and the internal standard equally. scioninstruments.comnebiolab.com The use of the ratio of their signals normalizes these variations, ensuring the robustness and reproducibility of the analytical method over time and across different instruments. scioninstruments.comnih.gov

Advantage of Deuterated Internal StandardsDescription
Correction for Matrix Effects Co-elution with the analyte allows the deuterated standard to experience and thus correct for signal suppression or enhancement caused by the sample matrix. clearsynth.comtexilajournal.com
Compensation for Instrument Variability Normalizes for fluctuations in instrument performance, such as detector response and injection volume, by using the ratio of analyte to internal standard signals. scioninstruments.comscioninstruments.com
Improved Accuracy and Precision Minimizes both random and systematic errors throughout the analytical process, leading to more reliable quantitative results. ontosight.aiscioninstruments.com
Enhanced Method Robustness The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions. clearsynth.comscispace.com

Method Development and Validation with this compound

The development and validation of an analytical method using this compound as an internal standard involves a series of rigorous steps to ensure its suitability and reliability for its intended purpose. clearsynth.commdpi.com The validation process typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. mdpi.com

During method development, it is crucial to confirm that the deuterated standard is free from its unlabeled counterpart to avoid artificially inflating the analyte signal. The concentration of the internal standard added to the samples must be consistent and optimized to fall within the linear range of the instrument's response. scioninstruments.com The validation process for a method employing this compound would involve spiking known concentrations of the unlabeled analyte into representative blank matrices and analyzing them to determine the method's performance characteristics. mdpi.com

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS, GC-MS)

The combination of chromatographic separation with mass spectrometric detection is a cornerstone of modern quantitative analysis. researchgate.netscioninstruments.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, making them ideal for the analysis of complex mixtures. researchgate.netnih.gov The use of this compound as an internal standard is particularly advantageous in these hyphenated techniques.

Optimization of Chromatographic Separation for Deuterated Analogues

While deuterated standards are chemically very similar to their non-deuterated counterparts, slight differences in their chromatographic behavior can sometimes be observed. This is known as the "isotope effect." nih.govoup.com In reversed-phase liquid chromatography, deuterated compounds may elute slightly earlier than their protiated analogs. oup.comcchmc.org This is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, which can subtly influence intermolecular interactions with the stationary phase. oup.com

Therefore, optimization of the chromatographic method is essential to ensure that the analyte and its deuterated internal standard, this compound, co-elute as closely as possible. aptochem.com This is critical because if the two compounds separate significantly on the chromatographic column, they may enter the mass spectrometer at different times and experience different matrix effects, which would compromise the accuracy of the quantification. myadlm.org Method parameters that can be adjusted to optimize separation include the choice of stationary phase, mobile phase composition, gradient profile, and column temperature. nih.govcchmc.org

ParameterEffect on Chromatographic Separation of Isotopologues
Stationary Phase The polarity and chemical nature of the stationary phase can influence the degree of separation between deuterated and non-deuterated compounds. nih.govcchmc.org
Mobile Phase Composition Adjusting the solvent strength and additives in the mobile phase can alter the retention times and potentially minimize the isotope effect. cchmc.org
Temperature Column temperature can affect the thermodynamics of the partitioning process and influence the relative retention of the isotopologues. cchmc.org

Mass Spectrometric Detection Strategies for Isotopic Differentiation

Mass spectrometry is the key to differentiating between the unlabeled analyte and its stable isotope-labeled internal standard. wikipedia.org The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since this compound contains three deuterium (B1214612) atoms, it has a mass that is three daltons higher than its unlabeled counterpart. pharmaffiliates.comnih.gov

In practice, tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. nih.gov In an MS/MS experiment, a specific precursor ion for both the analyte and the internal standard is selected in the first mass analyzer. These precursor ions are then fragmented, and a specific product ion for each is monitored in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and increases the specificity of the measurement. researchgate.net

The selection of appropriate precursor-product ion transitions is a critical step in method development. The transitions chosen for the analyte and the internal standard should be specific and produce a strong signal. It is also important to ensure that there is no "crosstalk" between the channels for the analyte and the internal standard, meaning that the fragmentation of the analyte does not produce ions that interfere with the detection of the internal standard, and vice versa. Careful correction for the natural abundance of isotopes in the unlabeled compound is also necessary for accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Deuterium NMR (²H NMR) in Positional Isotope Analysis

Deuterium NMR (²H or D-NMR) is the most direct method for observing the presence and chemical environment of deuterium atoms within a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), a strong signal in the ²H NMR spectrum is a clear confirmation of successful isotopic labeling.

For this compound, the deuterium atoms are located on the methyl group attached to the toluene (B28343) ring. The ²H NMR spectrum would therefore be expected to show a single resonance corresponding to these three equivalent deuterium nuclei. The chemical shift of this signal would be very similar to the chemical shift of the corresponding protons in the non-deuterated analog, typically around 2.1-2.3 ppm. The presence of a single peak confirms that all three deuterium atoms are chemically equivalent and located on the same methyl group.

Table 1: Expected ²H NMR Data for this compound

NucleusExpected Chemical Shift (δ) ppmMultiplicity
-CD₃~2.2s (singlet)

Note: This is a hypothetical representation as experimental data for this specific compound is not publicly available.

Impact of Deuterium Labeling on Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectra

The substitution of protons with deuterium has a noticeable effect on the ¹H and ¹³C NMR spectra of this compound when compared to its non-deuterated counterpart, 4-benzyloxy-3-methoxy-toluene (B15776).

In the ¹H NMR spectrum , the most significant change is the disappearance of the signal corresponding to the methyl protons. This absence provides strong evidence of successful deuteration at this position. The remaining signals for the aromatic protons and the benzylic and methoxy (B1213986) groups would remain, although minor shifts in their resonance frequencies (isotope shifts) might be observed.

In the ¹³C NMR spectrum , the carbon atom directly bonded to the deuterium atoms (the -CD₃ group) will exhibit a characteristic change. Due to the spin (I=1) and quadrupolar moment of deuterium, the carbon signal may appear as a multiplet (typically a triplet of triplets for a CD₃ group, though often broadened) and will be shifted to a slightly lower chemical shift (upfield) compared to the corresponding -CH₃ group in the non-deuterated compound. This upfield isotope shift is a well-documented phenomenon. The signals for the other carbon atoms in the molecule will be largely unaffected, though very small, long-range isotope shifts may occur.

Table 2: Comparison of Expected ¹H and ¹³C NMR Data for 4-Benzyloxy-3-methoxy-toluene and its d3-Analog

Compound Group ¹H Chemical Shift (δ) ppm (Expected) ¹³C Chemical Shift (δ) ppm (Expected)
4-Benzyloxy-3-methoxy-toluene-CH₃~2.2 (s, 3H)~16
This compound-CD₃Absent~15.5 (m)
Both-OCH₃~3.9 (s, 3H)~56
Both-OCH₂-~5.1 (s, 2H)~71
BothAromatic C-H6.8 - 7.5 (m)112 - 150
BothAromatic C (quaternary)-130 - 150

Note: These are estimated chemical shifts based on related structures. 's' denotes a singlet, 'm' denotes a multiplet.

Advanced NMR Experiments for Confirmation of Deuterium Incorporation

To unequivocally confirm the location of the deuterium atoms and fully assign the ¹H and ¹³C NMR spectra, a suite of advanced two-dimensional NMR experiments can be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. In the HSQC spectrum of this compound, a cross-peak for the -CD₃ group would be absent, as there are no protons directly bonded to that carbon. This absence definitively confirms the deuteration at the methyl carbon. The other C-H correlations (for the aromatic, benzylic, and methoxy groups) would be present, aiding in their unambiguous assignment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity of the molecule. For instance, in this compound, one would expect to see correlations from the aromatic protons on the toluene ring to the -CD₃ carbon. The observation of these correlations would provide conclusive evidence for the position of the deuterated methyl group relative to the aromatic ring.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The signal for the -CD₃ carbon would be absent in a standard DEPT experiment, further corroborating the deuteration at this position.

Through the combined application of these advanced NMR methodologies, the precise structure and the exact location of the isotopic label in this compound can be determined with a high degree of confidence, which is essential for its use in demanding scientific applications.

Mechanistic Investigations and Isotope Effect Studies with 4 Benzyloxy 3 Methoxy Toluene D3

Application in Kinetic Isotope Effect (KIE) Research

The study of kinetic isotope effects (KIEs) is a powerful method for understanding reaction mechanisms. columbia.educhem-station.com By replacing one or more atoms in a reactant with their heavier isotopes, scientists can measure the resulting change in the reaction rate. This change, or lack thereof, provides crucial information about the bond-breaking and bond-forming steps in the reaction. libretexts.org Deuterium (B1214612) (d or ²H), being twice as heavy as protium (B1232500) (¹H), often leads to significant and measurable KIEs. libretexts.orgclearsynth.com

Primary and Secondary Isotope Effects in Chemical Reactions

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the isotopically labeled bond is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu The C-D bond is stronger than the C-H bond, requiring more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a kH/kD ratio greater than 1. columbia.edu The magnitude of the PKIE can provide insight into the nature of the transition state. princeton.edu

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org SKIEs arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state, often related to changes in hybridization. princeton.eduwikipedia.org For example, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium atom typically results in a normal SKIE, while a change from sp² to sp³ results in an inverse SKIE. wikipedia.org

Elucidation of Rate-Determining Steps and Transition State Structures

The use of 4-Benzyloxy-3-methoxy-toluene-d3 in KIE studies can help elucidate the rate-determining step of a reaction. If a significant primary kinetic isotope effect is observed when the deuterated methyl group is involved in a reaction, it strongly suggests that the cleavage of a C-D bond in that group is part of the slowest step of the reaction. nih.gov

Furthermore, the magnitude of both primary and secondary KIEs can provide detailed information about the geometry of the transition state. nih.govacs.org Computational studies combined with experimental KIE measurements can help to model the transition state structure, including the extent of bond formation and cleavage. nih.gov For instance, in reactions involving the transfer of the methyl group, the KIE can indicate whether the transition state is more reactant-like (early transition state) or product-like (late transition state).

Tracing Reaction Pathways and Intermediates Using Deuterium Labeling

Deuterium labeling is an indispensable technique for tracing the fate of atoms and functional groups throughout a chemical reaction. nih.govbohrium.com By strategically placing deuterium atoms in a molecule like this compound, chemists can follow the labeled group and determine the connectivity of atoms in the products, thereby mapping the reaction pathway. acs.org

Mechanistic Insights into Aromatic Transformations

In the study of aromatic transformations, deuterium labeling can provide crucial mechanistic insights. youtube.comresearchgate.net For example, in electrophilic aromatic substitution reactions, the position of deuterium incorporation in the product can confirm the proposed mechanism. While not directly about this compound, studies on other aromatic compounds have shown that deuterium labeling can elucidate the mechanism of iridium-catalyzed hydrogen isotope exchange, revealing that the process involves oxidative addition or σ-bond metathesis as the rate-determining step. acs.org Such principles are applicable to understanding reactions involving this compound.

Investigation of Rearrangement Reactions and Atom Migration

Deuterium labeling is particularly powerful for investigating rearrangement reactions where atoms or groups migrate within a molecule. researchgate.net By labeling a specific position, such as the methyl group in this compound, researchers can track its movement during the reaction. For example, deuterium labeling experiments have been instrumental in determining the stereochemical outcome of palladium migrations in Heck reactions, showing that they occur through syn-1,2-dyotropic shifts or a syn-chain-walking mechanism. acs.orgnih.gov Similar studies with this compound could reveal the nature of rearrangements involving the benzyloxy or methoxy (B1213986) groups.

Studies on Biotransformation Pathways in Model Systems (Excluding Human Clinical Data)

Isotopically labeled compounds are widely used to study the metabolic fate of molecules in biological systems. symeres.comnih.gov The use of stable isotopes like deuterium is advantageous as they are non-radioactive. acanthusresearch.com this compound can be used as a tracer to investigate its biotransformation in various model systems, such as in vitro enzyme assays or animal models. acs.org

By administering the deuterated compound and analyzing the metabolites, researchers can identify the metabolic products and elucidate the enzymatic pathways involved in its transformation. clearsynth.com For example, the presence of deuterium in specific metabolites can indicate which parts of the molecule have been modified by enzymes. Studies on the biotransformation of similar aromatic compounds like toluene (B28343) have shown that they can undergo hydroxylation to form cresols and subsequently methylcatechols. researchgate.net The use of a deuterated analog like this compound would allow for a more precise tracking of these metabolic steps. acs.org

Enzymatic Reaction Mechanism Studies in vitro

In the realm of biochemistry, particularly in enzymology, deuterated substrates like this compound are invaluable for probing the mechanisms of enzyme-catalyzed reactions. A primary application is in the study of enzymes that metabolize toluene and its derivatives, such as the cytochrome P450 monooxygenases. These enzymes are known to catalyze the oxidation of methyl groups on aromatic rings.

The metabolism of the non-deuterated parent compound, 4-benzyloxy-3-methoxy-toluene (B15776), by a cytochrome P450 enzyme would likely proceed via the hydroxylation of the methyl group, a reaction that involves the cleavage of a C-H bond. By comparing the rate of this reaction with that of this compound, researchers can determine the KIE.

A significant KIE (typically >1.5) would indicate that the C-H bond cleavage is a rate-determining or partially rate-determining step in the enzymatic reaction. This finding provides strong evidence for a specific mechanistic pathway, helping to distinguish between different proposed catalytic cycles. For instance, it can support a mechanism involving hydrogen atom abstraction by a high-valent iron-oxo species within the enzyme's active site.

Illustrative Research Findings:

While specific experimental data for this compound is not extensively available in public literature, a hypothetical study could yield results similar to those presented in the table below. These illustrative data demonstrate how the KIE is calculated and interpreted in a typical in vitro enzymatic assay.

SubstrateEnzyme Concentration (µM)Substrate Concentration (µM)Initial Reaction Rate (V₀) (µM/min)Calculated KIE (kH/kD)
4-Benzyloxy-3-methoxy-toluene0.1105.24.7
This compound0.1101.1

In this hypothetical scenario, the substantial KIE of 4.7 strongly suggests that the cleavage of the methyl C-H bond is the slowest step in the reaction sequence catalyzed by the enzyme under investigation.

Abiotic Degradation and Environmental Fate Studies in Controlled Environments

Beyond enzymatic reactions, this compound can be employed to study abiotic degradation processes that are relevant to environmental chemistry. The environmental fate of organic pollutants is often governed by abiotic reactions such as oxidation, hydrolysis, and photolysis. Isotope effect studies in controlled laboratory settings can help to elucidate the mechanisms of these degradation pathways.

For example, the atmospheric degradation of volatile organic compounds (VOCs) like toluene derivatives is often initiated by reaction with hydroxyl radicals (•OH). This reaction typically involves the abstraction of a hydrogen atom from the methyl group. By comparing the degradation rates of 4-benzyloxy-3-methoxy-toluene and its deuterated analogue in a controlled reaction chamber, the KIE for the •OH-initiated oxidation can be determined.

A significant KIE would confirm that H-atom abstraction from the methyl group is a key step in the atmospheric degradation of this compound. This information is crucial for developing accurate models of environmental fate and transport, predicting the persistence of the compound in the environment, and understanding the formation of secondary pollutants.

Illustrative Degradation Study Data:

The following table provides an example of the kind of data that could be generated from a controlled environmental study.

CompoundInitial Concentration (ppb)ReactantReaction Time (hours)Final Concentration (ppb)First-Order Rate Constant (k) (s⁻¹)
4-Benzyloxy-3-methoxy-toluene100•OH160.75.0 x 10⁻⁴
This compound100•OH183.51.8 x 10⁻⁴

From these illustrative results, the KIE for the abiotic degradation can be calculated as the ratio of the rate constants (kH/kD), which in this case would be approximately 2.8. This value would provide quantitative support for the role of C-H bond cleavage in the rate-limiting step of the compound's abiotic degradation pathway.

Applications in Synthetic Organic Chemistry and Chemical Precursor Development

4-Benzyloxy-3-methoxy-toluene-d3 as a Building Block for Complex Molecule Synthesis

The utility of this compound in the synthesis of complex molecules stems from the strategic placement of its functional groups and, most importantly, its isotopic label. The deuterated methyl group acts as a silent yet informative marker within a larger molecular framework.

Isotopically labeled compounds are indispensable in various fields of chemical and biomedical research. This compound is an ideal precursor for introducing a deuterated methyl-substituted aromatic moiety into a larger target molecule. This is particularly valuable in:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals from protons can be complex and overlapping. Replacing protons with deuterium (B1214612) atoms simplifies the spectra, as deuterium is typically not observed in standard ¹H NMR. This allows chemists to more clearly identify and analyze the signals from other protons in the molecule.

Mass Spectrometry (MS): The known mass difference between hydrogen (H) and deuterium (D) allows for the easy identification of fragments containing the labeled part of the molecule. This is extensively used in metabolic studies and pharmacokinetic analysis to track the fate of a drug or metabolite within a biological system.

Metabolic Research: When a drug candidate or a new bioactive molecule is synthesized using a labeled building block like this compound, it can be used as a tracer. Researchers can follow its metabolic pathways, identify its breakdown products (metabolites), and understand how enzymes process it within a living organism. The stability of the C-D bond ensures the label is not easily lost through metabolic exchange.

The reactivity of this compound is governed by its constituent functional groups: the benzyloxy ether, the methoxy (B1213986) group, and the deuterated toluene (B28343) core. Its reaction profile is largely analogous to its non-deuterated counterpart.

Ether Cleavage: The benzyl (B1604629) ether can be selectively cleaved under various conditions (e.g., hydrogenolysis) to reveal a phenol, providing a reactive site for further functionalization.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated by the electron-donating methoxy and benzyloxy groups, directing electrophiles to the positions ortho and para to them.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for synthetic elaboration.

Kinetic Isotope Effect (KIE): A significant difference in reactivity compared to the non-deuterated version arises from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Therefore, reactions that involve the cleavage of a C-D bond on the methyl group will proceed at a slower rate. This effect is a powerful tool for studying reaction mechanisms to determine if C-H/C-D bond breaking is part of the rate-determining step.

A summary of the functional groups and their typical reactivity is presented below.

Functional GroupType of ReactionsPotential Applications
Deuterated Methyl (-CD₃)Oxidation, Halogenation, C-D Bond ActivationIntroduction of functional groups, Mechanistic studies (KIE)
Methoxy (-OCH₃)Ether Cleavage (under harsh conditions)Modulating ring reactivity, Structural component
Benzyloxy (-OCH₂Ph)Hydrogenolysis, Acid/Base CleavageProtecting group for phenol, Synthetic handle after deprotection
Aromatic RingElectrophilic Substitution, MetalationCore scaffold for building molecular complexity

Synthesis of Labeled Analogues for Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the best of chemical and biological catalysis to build complex molecules with high efficiency and selectivity. beilstein-journals.orgrsc.org Enzymes offer unparalleled stereoselectivity, while traditional chemical synthesis provides access to a vast array of starting materials and transformations not found in nature. beilstein-journals.org

This compound can serve as a precursor for labeled substrates intended for chemo-enzymatic pathways. For instance, it could be chemically modified—such as by oxidizing the methyl group to an aldehyde—to create a labeled version of a substrate like 4-benzyloxy-3-methoxybenzaldehyde. This labeled substrate could then be used in an enzyme-catalyzed reaction, such as a reduction or a carbon-carbon bond formation, to produce a chiral, isotopically labeled product. rsc.org The combination of chemical synthesis to prepare the labeled precursor and enzymatic transformation for the key stereoselective step is a hallmark of modern chemo-enzymatic strategies. beilstein-journals.orgnih.gov

Role in Methodological Development for Deuterium Introduction

The availability and use of specifically labeled compounds like this compound are intrinsically linked to the ongoing development of new and improved methods for introducing deuterium into molecules.

The synthesis of a molecule like this compound requires reliable and efficient deuteration reagents. The demand for such specific isotopologues drives research into new catalysts and reagents that can deliver deuterium to a target functional group with high efficiency and under mild conditions. For example, creating the -CD₃ group might involve the reduction of a corresponding ester or carboxylic acid with a powerful deuterated reducing agent or the use of deuterated methylating agents. The successful synthesis of this compound is, therefore, a testament to the advanced state of deuteration chemistry.

A primary challenge in synthetic chemistry is controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms. This is equally true for deuterium introduction. The synthesis of this compound, where deuterium is placed exclusively on the methyl group attached to the benzene ring, is an example of a highly regioselective transformation.

While the methyl group itself is not a chiral center, the principles used to achieve this specific labeling are part of the broader effort to develop methodologies for selective deuteration at other, more complex sites. These methods are crucial for synthesizing chiral drug molecules where the introduction of deuterium at a specific stereocenter can significantly alter the drug's metabolic stability and pharmacokinetic profile.

Advanced Spectroscopic Characterization and Theoretical Investigations of 4 Benzyloxy 3 Methoxy Toluene D3

The thorough characterization of isotopically labeled compounds is crucial for their application in various scientific fields. For 4-Benzyloxy-3-methoxy-toluene-d3, a combination of advanced spectroscopic techniques and computational methods provides a comprehensive understanding of its structural integrity, isotopic purity, and conformational behavior.

Future Research Directions and Emerging Applications

Exploration of Novel Deuteration Strategies for Aromatic Ethers

The synthesis of deuterated compounds is continually evolving, with a focus on improving efficiency, selectivity, and scalability. Recent breakthroughs in deuterium (B1214612) labeling methodologies include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.netacs.org For aromatic ethers specifically, research is moving beyond traditional methods that may require harsh conditions or expensive reagents.

Novel strategies being explored include:

Catalyst-Driven Hydrogen Isotope Exchange (HIE): This remains a major focus, with developments in both noble-metal (e.g., Palladium, Iridium) and earth-abundant metal (e.g., Iron, Cobalt) catalysts. researchgate.netacs.org These methods allow for the direct replacement of C-H bonds with C-D bonds on the aromatic ring, often with high regioselectivity.

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a mild and efficient method for deprotection of benzyl (B1604629) groups and for promoting deuteration, which is highly relevant for the synthesis and modification of 4-benzyloxy-3-methoxy-toluene-d3 and its derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and improved mixing, making it an attractive platform for developing more efficient and scalable deuteration reactions, including late-stage HIE. x-chemrx.com

Borylation of Ethers: Recent work on the borylation of C(sp3)−O bonds in ethers, catalyzed by nanoporous gold or other systems, opens a new pathway for the functionalization and subsequent deuteration of ether compounds. acs.org

These evolving synthetic toolkits promise more cost-effective and environmentally benign routes to complex deuterated molecules. x-chemrx.com

Development of High-Throughput Methodologies for Deuterated Compound Synthesis

The demand for a diverse library of deuterated compounds for applications in drug discovery, materials science, and metabolic research necessitates a shift from traditional batch synthesis to more rapid and efficient methods. High-Throughput Experimentation (HTE) is becoming instrumental in accelerating the discovery and optimization of synthetic routes. acs.org

Key developments in this area include:

Microscale Parallel Synthesis: HTE platforms enable the rapid screening of numerous catalysts, solvents, and reaction conditions in microscale quantities (e.g., in 96-well plates), dramatically speeding up the optimization process for deuteration reactions. acs.org

Automated Synthesis: The integration of robotics and flow chemistry allows for the automated synthesis and purification of libraries of isotopically labeled compounds, reducing manual labor and increasing reproducibility. x-chemrx.com

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, are a promising strategy for the rapid and efficient assembly of isotopically labeled molecules. rug.nl

Cell-Free Protein Synthesis: For biological applications, high-throughput methods for producing stable isotope-labeled proteins in cell-free systems are being developed to create internal standard libraries for proteomics research. researchgate.net

These high-throughput approaches are crucial for building the extensive libraries of deuterated compounds needed to fuel research and development in various fields.

Expanding the Utility of this compound in Specialized Analytical Techniques

One of the most powerful applications of stable isotope-labeled compounds is their use as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.com this compound, as a deuterated analog, is ideally suited for this role.

An internal standard should be chemically almost identical to the analyte of interest but have a different mass, allowing it to be distinguished by the mass spectrometer. chromforum.org Deuterated standards are considered the "gold standard" because they co-elute with the non-labeled analyte and experience similar ionization and matrix effects, enabling highly accurate and precise quantification. clearsynth.com

Given that 4-Benzyloxy-3-methoxy-toluene (B15776) is an intermediate in the synthesis of catecholamine derivatives, the deuterated version is a valuable tool for:

Therapeutic Drug Monitoring: Accurately measuring the concentration of catecholamine-related drugs in patient samples.

Clinical Diagnostics: Quantifying metabolites of catecholamines, such as metanephrines and methoxytyramine, in urine or plasma. This is critical for diagnosing and monitoring diseases like pheochromocytoma. nih.gov

Metabolic Studies: Tracing the metabolic fate of compounds derived from this intermediate in preclinical and clinical research. researchgate.net

The development of validated LC-MS/MS methods using deuterated internal standards allows for simple, fast, and sensitive analysis, replacing older, more complex techniques. nih.gov

Integration of Deuterated Compounds in Advanced Materials Science Research (e.g., OLEDs)

The kinetic isotope effect, where a bond to deuterium (C-D) is stronger and breaks more slowly than a bond to hydrogen (C-H), is being leveraged to create more durable advanced materials. displaydaily.com A prime example is in the field of Organic Light-Emitting Diodes (OLEDs), which are used in displays for phones, televisions, and lighting.

A major challenge for OLEDs, especially for blue-emitting devices, is their limited operational lifetime due to the degradation of the organic materials during operation. Research has demonstrated that strategically replacing vulnerable C-H bonds with C-D bonds in the host and charge-transport materials can significantly enhance device stability and longevity. researchgate.netnih.govacs.org

Increased Lifetime: Studies have shown that deuterating the host materials in blue OLEDs can lead to a dramatic increase in operational lifetime, with some reports showing enhancements of up to eight-fold. nih.govoled-info.com

Mechanism of Improvement: The increased strength of the C-D bond slows down degradation pathways that are initiated by bond cleavage, which can be caused by the high-energy excitons present in the device. This mediates the formation of chemical adducts that act as luminescence quenchers. displaydaily.comnih.gov

Commercial Application: This strategy is no longer purely academic; major display manufacturers have begun to market "Deuterium-based stability" in their next-generation OLED panels, highlighting the real-world impact of this research. displaydaily.com

Aromatic ethers are a common structural motif in OLED materials, making the study and synthesis of compounds like this compound relevant to the ongoing development of more robust and efficient electronic devices.

Interdisciplinary Research Opportunities Involving Isotopic Labeling

Isotope labeling is an inherently interdisciplinary tool that connects chemistry, biology, medicine, and environmental science. silantes.commetwarebio.com The use of stable isotopes like deuterium provides a non-radioactive, safe method to trace molecules and probe complex systems. pharmiweb.com

Future interdisciplinary opportunities include:

Systems Biology (Metabolomics and Proteomics): Using libraries of deuterated standards (including amino acids, lipids, and metabolites) to accurately quantify changes in metabolic pathways and protein expression under different conditions (e.g., disease states, drug treatment). This field, known as metabolic flux analysis, provides deep insight into cellular function. silantes.comcreative-proteomics.comwikipedia.org

Drug Discovery and Development: Employing deuteration to improve the metabolic profiles (ADME properties) of drug candidates. The "deuterium switch" can slow down metabolism at specific sites, potentially leading to improved efficacy and safety profiles. Several deuterated drugs have now received FDA approval. researchgate.netx-chemrx.com

Environmental Science: Using isotopically labeled compounds to trace the movement and degradation of nutrients and pollutants in ecosystems, providing a clearer understanding of biogeochemical cycles. silantes.comwikipedia.org

Geochemistry and Archaeology: Applying stable isotope analysis to understand geological processes and reconstruct past environments and diets. creative-proteomics.com

The synthesis of specific labeled building blocks like this compound is a foundational element of chemistry that enables these far-reaching interdisciplinary investigations.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Benzyloxy-3-methoxy-toluene-d3 with high isotopic purity?

  • Methodology :

  • Step 1 : Use deuterated precursors (e.g., toluene-d3 derivatives) and protect reactive sites (e.g., hydroxyl groups) using benzyl or methoxy groups. For example, details a benzyloxy-protected phenol synthesis via oxidation and deprotection steps, which can be adapted by substituting non-deuterated reagents with deuterated analogs .
  • Step 2 : Validate isotopic purity using mass spectrometry (MS) or ²H NMR. highlights isotopic labeling (99 atom% D), emphasizing the need for precise analytical validation .
  • Hazard Considerations : Conduct a risk assessment for reagents (e.g., benzyl chloride derivatives) and handle mutagenic intermediates with proper PPE and ventilation, as outlined in .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : and demonstrate the use of single-crystal X-ray diffraction for benzyloxy- and methoxy-substituted aromatics to resolve bond lengths and angles .
  • Spectroscopy : Compare ¹H and ²H NMR spectra to confirm deuterium substitution. For example, NIST data ( –11) provides reference spectra for methoxybenzene derivatives, aiding peak assignments .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its stability and reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Isotope Effect (KIE) Studies : Design experiments comparing reaction rates of deuterated vs. non-deuterated analogs in Suzuki-Miyaura or Buchwald-Hartwig couplings. discusses isotopic labeling in tracer synthesis, highlighting deuterium’s impact on reaction pathways .
  • Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to assess decomposition thresholds. notes that some deuterated amides decompose upon heating, requiring controlled conditions .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS) for deuterated aromatic compounds?

  • Methodology :

  • Multi-Technique Validation : Combine ²H NMR, high-resolution MS, and IR spectroscopy to cross-verify isotopic incorporation and structural integrity. emphasizes 99 atom% D purity, necessitating rigorous validation .
  • Iterative Data Analysis : Apply qualitative research principles ( ) to iteratively analyze anomalies, such as isotopic scrambling or residual protons, by adjusting synthetic protocols or analytical parameters .

Q. How can researchers assess the metabolic stability of this compound in pharmacological studies?

  • Methodology :

  • In Vitro Assays : Use liver microsomes or hepatocytes to compare metabolic half-lives of deuterated vs. non-deuterated analogs. references handling hydroxy-methoxy acids, suggesting protocols for metabolite identification .
  • Deuterium Retention Tracking : Employ LC-MS/MS to monitor deuterium retention in metabolites, leveraging isotopic labeling’s potential to slow CYP450-mediated oxidation .

Safety and Compliance

Q. What safety protocols are critical when handling deuterated benzyloxy/methoxy compounds?

  • Methodology :

  • Hazard Mitigation : Follow ACS guidelines () for mutagenic intermediates, including Ames testing and fume hood use .
  • Storage : Store deuterated reagents under inert atmospheres (e.g., argon) to prevent proton exchange, as isotopic purity is critical for reproducibility () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.